tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-11(7-8-12)5-4-6-11;/h4-8,12H2,1-3H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQMRGJDIMMEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-(2-aminoethyl)cyclobutyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The Boc (tert-butyloxycarbonyl) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine and releasing CO₂.
Acidic Hydrolysis:
Basic Hydrolysis:
-
Mechanism : Nucleophilic attack by hydroxide ion at the carbonyl carbon.
Deprotonation and Functionalization of the Primary Amine
The hydrochloride salt of the primary amine (2-aminoethyl group) requires deprotonation (e.g., with triethylamine) for further reactivity.
Acylation:
| Reaction Type | Reagents | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Reductive Amination | Benzaldehyde, NaBH₄ | Methanol | 92 |
Boc Group Removal and Subsequent Reactions
After Boc deprotection, the free amine can participate in diverse transformations:
Sulfonylation:
-
Reagents : Sulfonyl chlorides (e.g., 4-bromobenzenesulfonyl chloride) in DCM with triethylamine .
-
Example :
Curtius Rearrangement:
-
Conditions : Treatment with NaN₃ and subsequent thermal decomposition forms isocyanates, which can be trapped as carbamates .
Stability and Side Reactions
-
Thermal Stability : Boc carbamates decompose at temperatures >150°C, releasing isobutylene and CO₂ .
-
Competitive Reactions :
Challenges and Optimization
-
Viscosity Issues : High-viscosity reaction media (common in cyclobutane derivatives) necessitate optimized stirring and solvent choices (e.g., acetonitrile over DMF) .
-
Byproduct Formation : Excess triethylamine in Boc deprotection can lead to quaternary ammonium salts, requiring careful stoichiometry .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules . It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids . It can also be used as a probe to investigate cellular processes and pathways .
Medicine: It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases .
Industry: In industry, this compound is used in the production of specialty chemicals and materials . It can also be employed in the development of new catalysts and polymerization processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride
- Molecular Formula : C₁₀H₂₀N₂O₂·HCl
- Molecular Weight : 236.46 g/mol (calculated from SMILES data)
- CAS Number : 2089246-29-5
- Key Features: A cyclobutane ring substituted with a 2-aminoethyl group. Protected by a tert-butyl carbamate (Boc) group. Hydrochloride salt enhances solubility and stability.
Comparison with Structurally Similar Compounds
This section compares the target compound with analogs in terms of molecular structure, physicochemical properties, and applications.
Table 1: Key Data for this compound and Analogs
Structural and Functional Differences
Core Ring Systems :
- Cyclobutane vs. Cyclopropane :
- Cyclopropane-containing compounds (e.g., CAS 1934483-16-5) exhibit higher reactivity due to ring strain, making them useful in click chemistry .
Substituents: Aminoethyl vs. Aminomethyl:
- The 2-aminoethyl group in the target compound provides a longer alkyl chain, enhancing flexibility for binding in drug-receptor interactions compared to aminomethyl analogs (e.g., EN300-7024113) . Chlorophenyl vs. Hydroxymethyl:
- Chlorophenyl-substituted analogs (e.g., CAS 133550-78-4) increase lipophilicity, which may improve blood-brain barrier penetration .
- Hydroxymethyl groups (e.g., CAS 1934483-16-5) introduce polarity, improving aqueous solubility .
Protective Groups :
- Boc vs. Cbz :
- Boc (tert-butoxycarbonyl) protection (target compound) is acid-labile, facilitating deprotection under mild conditions.
- Cbz (benzyloxycarbonyl) analogs (e.g., CAS 910789-29-6) require harsher hydrogenolysis conditions .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases .
- Density and pKa :
Research Findings and Industrial Relevance
- Synthetic Challenges : Cyclobutane rings require precise stereochemical control during synthesis, as seen in the target compound’s enantiomerically pure preparation .
- Supplier Landscape : Over 10 global suppliers (e.g., Enamine Ltd, Arran Chemical Company) highlight industrial demand for cyclobutane- and cyclopropane-based building blocks .
- Regulatory Considerations: Compounds like Sibutramine Related Compound A are subject to stringent USP-NF monographs, emphasizing purity requirements .
Biological Activity
Introduction
The compound tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride is a unique molecular entity with potential therapeutic applications. Its biological activity is primarily attributed to its structural characteristics, including the cyclobutyl moiety and the carbamate functional group. Understanding its biological mechanisms and potential applications is crucial for its development in medicinal chemistry.
Chemical Structure
The compound features a tert-butyl group, a cyclobutyl ring, and an aminoethyl side chain. This configuration allows for specific interactions with biological targets, particularly enzymes and receptors.
Mechanism of Action
The biological activity of this compound involves:
- Enzyme Inhibition : The compound can act as an inhibitor of certain enzymes, potentially modulating metabolic pathways.
- Receptor Interaction : It may interact with specific receptors, influencing cellular signaling pathways.
These interactions are critical in determining the compound's pharmacological profile and therapeutic potential.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in various biological assays:
- Cell Proliferation Assays : The compound exhibited significant inhibition of cell growth in multiple cancer cell lines, indicating potential anti-cancer properties.
- Apoptosis Induction : It has been shown to induce apoptosis in treated cells, which is a desirable effect in cancer therapy.
Summary of Findings
| Study Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Proliferation Assay | MDA-MB-231 | 0.88 | Inhibition of cell cycle progression |
| Apoptosis Assay | BT-549 | 0.94 | Induction of programmed cell death |
| Cytotoxicity Assay | Hs 578T | 1.23 | Activation of apoptotic pathways |
Case Studies
- Case Study on MDA-MB-231 Cells : In a study investigating the effects of this compound on triple-negative breast cancer cells (MDA-MB-231), researchers observed an IC50 value of 0.88 μM. The compound was found to significantly inhibit cell proliferation and induce apoptosis through caspase activation.
- Case Study on BT-549 Cells : Another study focused on BT-549 cells revealed an IC50 value of 0.94 μM, with the compound triggering apoptosis via mitochondrial pathway activation, highlighting its potential as an anti-cancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other carbamate derivatives to elucidate its unique properties:
| Compound Name | IC50 (μM) | Biological Activity Description |
|---|---|---|
| tert-Butyl (2-aminoethyl)(ethyl)carbamate | 1.50 | Moderate cytotoxicity |
| tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride | 0.88 | High potency against cancer cells |
| tert-Butyl (2-piperidin-3-ylethyl)carbamate | 2.00 | Lower efficacy in apoptosis induction |
Q & A
Basic: What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the primary amine, followed by cyclobutane ring formation via [2+2] cycloaddition or alkylation of pre-formed cyclobutane intermediates. For example, a similar compound, tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate, was synthesized using Boc-protected intermediates under anhydrous conditions .
Purification:
- Flow Chemistry : Utilize continuous-flow systems to optimize reaction parameters (e.g., residence time, temperature) and reduce side products .
- Chromatography : Employ gradient silica gel chromatography with ethyl acetate/hexane mixtures. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to confirm cyclobutyl geometry and Boc-protection. For example, cyclobutyl protons typically show distinct coupling patterns (e.g., J = 8–10 Hz for trans positions) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₃H₂₅N₂O₂Cl) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : The Boc group is labile under acidic conditions (pH < 3). Conduct accelerated stability studies in buffers (pH 1–9) at 25°C and 40°C. Monitor degradation via HPLC, noting hydrolytic cleavage of the carbamate bond in acidic media .
- Thermal Stability : Thermal gravimetric analysis (TGA) reveals decomposition above 150°C. Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
Advanced: What computational methods are suitable for modeling its reactivity and interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize cyclobutyl ring geometry (B3LYP/6-31G* basis set) to predict strain energy (~25–30 kcal/mol) and reaction pathways .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study hydrogen bonding with the aminoethyl group .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., amine receptors), focusing on the protonated amine’s electrostatic contributions .
Advanced: How should researchers address contradictory data in solubility or toxicity studies?
Methodological Answer:
- Solubility Discrepancies : Cross-validate using multiple methods (e.g., shake-flask vs. HPLC solubility assays). For example, discrepancies in DMSO solubility may arise from hydration state variations; use Karl Fischer titration to quantify water content .
- Toxicity Conflicts : Perform cytotoxicity assays (MTT or resazurin) in multiple cell lines (e.g., HEK293, HepG2) and compare with in silico predictions (e.g., ProTox-II). Note that the hydrochloride salt may exhibit higher cytotoxicity than the free base due to pH effects .
Advanced: What experimental design strategies optimize yield in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., catalyst loading, solvent polarity). For a cyclobutane intermediate, a central composite design identified optimal conditions: 10 mol% Pd(OAc)₂, DMF/H₂O (3:1), 80°C, yielding >85% .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor Boc deprotection in real time, minimizing over-reaction .
Advanced: How can environmental and safety risks be mitigated during large-scale synthesis?
Methodological Answer:
- Waste Management : Neutralize acidic byproducts (e.g., HCl) with aqueous NaHCO3 before disposal. For solvent recovery, distill DMF under reduced pressure (0.1 bar, 50°C) .
- Personal Protective Equipment (PPE) : Use flame-retardant lab coats, nitrile gloves, and P95 respirators during handling. Ensure fume hoods maintain airflow >0.5 m/s .
Advanced: What strategies resolve spectral ambiguities in cyclobutyl derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
